molecular formula C21H20N4O3 B1224936 N2-(2,5-dimethoxyphenyl)-N4-(2-furanylmethyl)quinazoline-2,4-diamine

N2-(2,5-dimethoxyphenyl)-N4-(2-furanylmethyl)quinazoline-2,4-diamine

Cat. No. B1224936
M. Wt: 376.4 g/mol
InChI Key: QSPBFFYAMKWNTF-UHFFFAOYSA-N
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Description

N2-(2,5-dimethoxyphenyl)-N4-(2-furanylmethyl)quinazoline-2,4-diamine is a member of quinazolines.

Scientific Research Applications

Antileishmanial Activity

N2,N4-Disubstituted quinazoline-2,4-diamines, including compounds similar to N2-(2,5-dimethoxyphenyl)-N4-(2-furanylmethyl)quinazoline-2,4-diamine, have been synthesized and tested against Leishmania donovani and L. amazonensis, showing significant antileishmanial activity. These compounds, due to their efficacy, ease of synthesis, and favorable physicochemical properties, are considered promising for the development of antileishmanial agents (Van Horn et al., 2014).

Antimalarial Activity

Quinazolines like the one have been researched for their antimalarial properties. Approximately 150 different 6,7-dimethoxyquinazoline-2,4-diamines have been synthesized and evaluated for their antimalarial activity, leading to the identification of potent antimalarial drug leads (Mizukawa et al., 2021).

Antibacterial and Antibiofilm Activities

Studies have shown that N2,N4-disubstituted quinazoline-2,4-diamines exhibit strong antibacterial and antibiofilm activities against multidrug-resistant pathogens like Acinetobacter baumannii and methicillin-resistant Staphylococcus aureus (MRSA). These compounds have low toxicity towards human cells and demonstrate efficacy in vivo, making them potential candidates for antibacterial agents (Fleeman et al., 2017).

Alzheimer's Disease Treatment

Quinazoline derivatives have been studied as multi-targeting agents aimed at treating Alzheimer's disease. These compounds have shown the ability to inhibit Aβ aggregation and possess dual cholinesterase inhibition, indicating their potential as treatment options for Alzheimer's disease (Mohamed et al., 2017).

Synthesis and Structural Studies

Research has been conducted on the synthesis of various quinazoline derivatives, including studies on their structural properties and synthesis methods, which are crucial for understanding their biological activities and optimizing their pharmaceutical potential (Phillips & Castle, 1980).

Optoelectronic Applications

Quinazolines, including derivatives similar to the compound , have also been explored for their applications in optoelectronics. They have been used in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors, highlighting their versatility beyond medicinal applications (Lipunova et al., 2018).

properties

Product Name

N2-(2,5-dimethoxyphenyl)-N4-(2-furanylmethyl)quinazoline-2,4-diamine

Molecular Formula

C21H20N4O3

Molecular Weight

376.4 g/mol

IUPAC Name

2-N-(2,5-dimethoxyphenyl)-4-N-(furan-2-ylmethyl)quinazoline-2,4-diamine

InChI

InChI=1S/C21H20N4O3/c1-26-14-9-10-19(27-2)18(12-14)24-21-23-17-8-4-3-7-16(17)20(25-21)22-13-15-6-5-11-28-15/h3-12H,13H2,1-2H3,(H2,22,23,24,25)

InChI Key

QSPBFFYAMKWNTF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC2=NC3=CC=CC=C3C(=N2)NCC4=CC=CO4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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